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molecular formula C19H29BN4O4 B8143259 tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No. B8143259
M. Wt: 388.3 g/mol
InChI Key: KZNCBQULUUIOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962596B2

Procedure details

In a 5 L flask, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Preparation F, Step A; 94.2 g, 485 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (85.6 g, 441 mmol) were dissolved in acetonitrile (882 mL). To this was then added DBU (33.0 mL, 220 mmol). The resulting clear orange brown mixture was stirred at ambient temperature for 15 hours. The reaction mixture was concentrated down to remove solvents and afforded a dark reddish-orange oil. Solid crystals formed within a few hours at ambient temperature. This was isolated by washing with cold Et2O and cold EtOAc (carefully to prevent dissolution) to afford 110 g (64% yield) of the title compound. The recrystallization was repeated to give another 13.7 g (8% yield). Additional compound was isolated by purification of the filtrate from the above recrystallization. This was purified by silica chromatography eluting with a 20-50% EtOAc/Hexanes gradient to afford an additional 22.7 g (13%) of the title compound. MS (apci) m/z=289.2 (M+H-Boc).
Quantity
94.2 g
Type
reactant
Reaction Step One
Quantity
85.6 g
Type
reactant
Reaction Step One
Quantity
882 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[C:4]1[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]1)#[N:2].[CH3:15][C:16]1([CH3:28])[C:20]([CH3:22])([CH3:21])[O:19][B:18]([C:23]2[CH:24]=[N:25][NH:26][CH:27]=2)[O:17]1.C1CCN2C(=NCCC2)CC1>C(#N)C>[C:1]([CH2:3][C:4]1([N:26]2[CH:27]=[C:23]([B:18]3[O:17][C:16]([CH3:28])([CH3:15])[C:20]([CH3:22])([CH3:21])[O:19]3)[CH:24]=[N:25]2)[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]1)#[N:2]

Inputs

Step One
Name
Quantity
94.2 g
Type
reactant
Smiles
C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
85.6 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
882 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear orange brown mixture was stirred at ambient temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated down
CUSTOM
Type
CUSTOM
Details
to remove solvents
CUSTOM
Type
CUSTOM
Details
afforded a dark reddish-orange oil
CUSTOM
Type
CUSTOM
Details
Solid crystals formed within a few hours at ambient temperature
CUSTOM
Type
CUSTOM
Details
This was isolated
WASH
Type
WASH
Details
by washing with cold Et2O and cold EtOAc (carefully
DISSOLUTION
Type
DISSOLUTION
Details
dissolution)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(#N)CC1(CN(C1)C(=O)OC(C)(C)C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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